Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477357
InChI: InChI=1S/C14H20N2O2/c1-2-16(13-8-9-15-10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m0/s1
SMILES: CCN(C1CCNC1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13477357

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name benzyl N-ethyl-N-[(3S)-pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C14H20N2O2/c1-2-16(13-8-9-15-10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m0/s1
Standard InChI Key USBGEPBAMFJQED-ZDUSSCGKSA-N
Isomeric SMILES CCN([C@H]1CCNC1)C(=O)OCC2=CC=CC=C2
SMILES CCN(C1CCNC1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCNC1)C(=O)OCC2=CC=CC=C2

Introduction

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a complex organic compound belonging to the carbamate class. Carbamates are esters of carbamic acid and are widely studied for their biological activities and applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a pyrrolidine ring, a carbamic acid ester, and a benzyl ester moiety, which contribute to its unique chemical and biological properties.

Synthesis Methods

The synthesis of Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester typically involves several steps:

  • Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

  • Introduction of the Carbamic Acid Ester: The carbamic acid ester is formed by reacting the amine with an appropriate chloroformate under basic conditions.

  • Benzyl Ester Formation: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.

Chemical Reactions

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions:

  • Oxidation: The benzyl ester can be oxidized under certain conditions, though it is less reactive than aliphatic esters.

  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

  • Substitution: The benzyl ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Reaction TypeReagentsProducts
OxidationPotassium permanganate (KMnO4), chromium trioxide (CrO3)Carbonyl compounds
ReductionLithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)Alcohols
SubstitutionAmines, thiolsSubstituted esters or amides

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